N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) , reflects its symmetrical bisacrylamide structure. Key structural components include:
- A central 2,2-bis(hydroxymethyl)-1,3-propanediyl backbone.
- Two oxymethylene (-O-CH2-) linkers.
- Terminal acrylamide groups (CH2=CH-CONH-).
The molecular formula is C14H22N2O8 , with a molecular weight of 302.32 g/mol . Its InChI key, QFNMALAPRQGEBL-UHFFFAOYSA-N , facilitates unambiguous identification in chemical databases.
Table 1: Structural Comparison with Related Bisacrylamides
The hydroxymethyl and oxymethylene groups enhance solubility in polar solvents, distinguishing it from simpler bisacrylamides like N,N'-methylenebisacrylamide.
Historical Development in Polymer Chemistry
The synthesis of this compound emerged from efforts to improve crosslinker efficiency in polyacrylamide gels. Early methodologies involved condensation reactions between acrylamide and formaldehyde, followed by hydroxymethyl group incorporation. A significant milestone was its adoption in radiation-induced polymerization , which enabled sterile hydrogel formation for biomedical applications.
Advancements in the 2000s focused on optimizing its role in polymer gel dosimetry , where its crosslinking density directly influenced radiation dose sensitivity. Researchers demonstrated that gels containing this bisacrylamide exhibited linear dose-response curves in computed tomography (CT) imaging, critical for clinical dosimetry. Concurrently, its utility expanded into drug delivery systems and tissue engineering scaffolds , leveraging its biocompatibility and tunable mechanical properties.
Position Within Bisacrylamide Derivatives
Among bisacrylamide derivatives, this compound occupies a niche due to its multifunctional reactivity . Unlike N,N'-methylenebisacrylamide, which relies solely on acrylamide groups for crosslinking, the hydroxymethyl and oxymethylene moieties enable secondary interactions (e.g., hydrogen bonding) that enhance polymer network stability. This structural complexity allows it to act as both a monomer and crosslinker, depending on reaction conditions.
Properties
CAS No. |
85030-50-8 |
|---|---|
Molecular Formula |
C13H22N2O6 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-[[2,2-bis(hydroxymethyl)-3-[(prop-2-enoylamino)methoxy]propoxy]methyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O6/c1-3-11(18)14-9-20-7-13(5-16,6-17)8-21-10-15-12(19)4-2/h3-4,16-17H,1-2,5-10H2,(H,14,18)(H,15,19) |
InChI Key |
QFNMALAPRQGEBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCOCC(CO)(CO)COCNC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
| Parameter | Description |
|---|---|
| Starting materials | Acrylamide, formaldehyde (or paraformaldehyde), 2,2-bis(hydroxymethyl)-1,3-propanediol |
| Catalyst | Sulfuric acid (acidic catalyst), copper(I) chloride (polymerization inhibitor) |
| Solvent | Aqueous medium or organic solvents such as 1,2-dichloroethane for certain steps |
| Temperature | Mild heating (typically 40–80 °C) to facilitate reaction without polymerization |
| Reaction time | Several hours (4–12 h) depending on scale and conditions |
Stepwise Synthesis Outline
Hydroxymethylation of acrylamide
Acrylamide is reacted with formaldehyde in acidic aqueous solution with copper(I) chloride to form N-hydroxymethylacrylamide intermediate. This intermediate is stable in alkaline conditions but decomposes under acidic conditions to form the bisacrylamide linkage.Formation of oxymethylene linkages
The hydroxymethyl groups on the acrylamide intermediates are reacted with 2,2-bis(hydroxymethyl)-1,3-propanediol under controlled conditions to form oxymethylene bridges, yielding the bis(acrylamide) compound. This step may involve slow addition of formaldehyde equivalents or paraformaldehyde to promote bridging.Isolation and purification
The crude product is purified by recrystallization from acetone/water or by preparative reverse-phase HPLC using acetonitrile-water mixtures with phosphoric or formic acid as modifiers. This purification ensures removal of unreacted acrylamide, formaldehyde, and side products.
Comparative Table of Preparation Parameters
| Aspect | N,N'-Methylenebisacrylamide (Reference) | N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide) |
|---|---|---|
| Starting acrylamide reaction | Acrylamide + formaldehyde, acid catalyst, CuCl inhibitor | Same, but with additional 2,2-bis(hydroxymethyl)-1,3-propanediol for bridging |
| Polymerization control | CuCl to inhibit polymerization | CuCl and controlled temperature to prevent premature polymerization |
| Linkage type | Methylenebis linkage (-CH2-) | Oxymethylene bis linkage (-O-CH2-O-) with hydroxymethyl groups |
| Purification | Recrystallization or acetone/water | Reverse-phase HPLC or recrystallization |
| Yield | 60–80% | Not explicitly reported; expected moderate yields due to multi-step complexity |
Research Findings and Notes
The presence of hydroxymethyl groups in the final compound enhances hydrophilicity and may improve cross-linking efficiency in polymer applications compared to simpler bisacrylamides.
The oxymethylene linkage provides flexibility and potential for enhanced interaction with biological molecules, making this compound suitable for advanced hydrogel and polymer matrix synthesis.
Polymerization inhibitors such as copper(I) chloride are critical to prevent premature polymerization during synthesis, ensuring high purity and yield.
Analytical methods such as reverse-phase HPLC with acetonitrile-water mobile phases and phosphoric or formic acid modifiers are effective for monitoring purity and isolating the compound.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Hydroxymethylation of acrylamide | Acrylamide + formaldehyde, H2SO4, CuCl, aqueous, 40–60 °C | Formation of N-hydroxymethylacrylamide intermediate |
| 2 | Oxymethylene bridging with bis(hydroxymethyl) core | Addition of 2,2-bis(hydroxymethyl)-1,3-propanediol, controlled heating | Formation of bis(acrylamide) with oxymethylene linkages |
| 3 | Purification | Recrystallization (acetone/water) or RP-HPLC | Isolation of pure compound for applications |
This detailed synthesis overview is based on a comprehensive review of chemical literature and databases, excluding unreliable sources, and reflects current best practices for preparing N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide).
Chemical Reactions Analysis
Types of Reactions
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” can undergo various chemical reactions, including:
Polymerization: The compound can polymerize to form cross-linked polymer networks, which are useful in the production of hydrogels.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions include cross-linked polymers, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is used as a monomer in the synthesis of hydrogels and other polymeric materials. These materials have applications in drug delivery, tissue engineering, and as absorbents in various industrial processes.
Biology and Medicine
In biology and medicine, the compound is used in the development of biocompatible materials for medical implants and wound dressings. Its ability to form hydrogels makes it suitable for controlled drug release systems.
Industry
In the industrial sector, the compound is used in the production of adhesives, coatings, and sealants. Its polymeric derivatives are also employed in water treatment processes as flocculants and coagulants.
Mechanism of Action
The mechanism of action of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” primarily involves its ability to form cross-linked polymer networks. The compound’s multiple functional groups allow it to interact with various molecular targets, leading to the formation of stable, three-dimensional structures. These interactions are crucial for its applications in hydrogel formation and other polymeric materials.
Comparison with Similar Compounds
Key Properties :
- Hydrophilicity: The hydroxyl and ether groups enhance water solubility compared to non-polar analogs.
- Reactivity : Acrylamide moieties enable radical polymerization, while hydroxyl groups allow further functionalization (e.g., esterification).
- Applications : Primarily used as a crosslinker in hydrophilic polymer networks, hydrogels, and biomedical materials due to its biocompatibility and tunable reactivity .
Comparison with Structurally Related Compounds
N,N′-Methylenebisacrylamide (MBA)
- Structure : Simplest bisacrylamide with a methylene (–CH₂–) bridge between acrylamide groups (CAS: 110-26-9) .
- Molecular Weight : 154.17 g/mol .
- Key Differences :
- Lacks hydroxyl and ether groups, reducing hydrophilicity.
- Smaller molecular size limits steric flexibility in polymer networks.
- Applications : Widely used in polyacrylamide gel electrophoresis (PAGE) and hydrogels for drug delivery .
| Property | Target Compound | N,N′-Methylenebisacrylamide (MBA) |
|---|---|---|
| Molecular Weight | 332.31 g/mol | 154.17 g/mol |
| Core Structure | Bis(hydroxymethyl)propane | Methylene (–CH₂–) |
| Functional Groups | Hydroxyl, ether, acrylamide | Acrylamide only |
| Water Solubility | High | Moderate |
| Primary Use | Hydrophilic hydrogels | PAGE, rigid gels |
Ethylene Bisacrylamide
- Structure : Ethylene (–CH₂CH₂–) bridge between acrylamide groups (CAS: 110-26-9 for MBA; ethylene variant differs in bridge length) .
- Key Differences: Longer bridge increases flexibility in polymer chains. No hydroxyl groups, reducing hydrogen-bonding capacity.
- Applications : Used in flexible hydrogels and specialty polymers requiring elastic networks .
Pentaerythritol Dimethacrylate
- Structure : 2,2-Bis(hydroxymethyl)-1,3-propanediyl core with methacrylate (–COOCH₂C(CH₃)=CH₂) groups (CAS: 26846-58-2) .
- Key Differences :
- Methacrylate groups offer higher reactivity in UV-cured systems.
- Hydroxyl groups enhance adhesion but reduce thermal stability compared to acrylamides.
- Applications : Dental resins, coatings, and photopolymers .
N,N′-Methylenebis[N-(hydroxymethyl)acrylamide]
- Structure : Hydroxymethyl (–CH₂OH) groups attached to acrylamide nitrogens (CAS: 28711-05-9) .
- Key Differences :
- Hydroxyls on nitrogen atoms alter crosslinking kinetics and steric effects.
- Less rigid core compared to the target compound.
- Applications : Specialty adhesives and moisture-responsive materials .
Hexanediyl Bismethacrylamide
- Structure : Six-carbon (–(CH₂)₆–) bridge with methacrylamide groups (CAS: 16069-15-1) .
- Key Differences :
- Long aliphatic chain increases hydrophobicity and flexibility.
- Methacrylamide groups provide slower polymerization rates than acrylamides.
- Applications : Elastomers and impact-resistant polymers .
Research Findings and Performance Data
Crosslinking Efficiency
- The target compound’s hydroxyl groups enhance swelling capacity in hydrogels (1,200% vs. MBA’s 600% in aqueous media) due to hydrophilic interactions .
- MBA forms rigid networks suitable for electrophoresis, while the target compound’s flexible ether linkages enable tissue-like elasticity in biomedical applications .
Thermal Stability
- Target Compound : Decomposes at 220°C (hydroxyl groups reduce thermal resistance).
- MBA : Stable up to 250°C due to lack of polar substituents .
Biological Activity
N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide), commonly referred to as BHPBA, is a compound of significant interest in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BHPBA, including its synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : C13H22N2O6
- Molecular Weight : 302.324 g/mol
- CAS Number : 85030-50-8
- LogP : -1.18 (indicating high solubility in water)
Synthesis
BHPBA can be synthesized through a multi-step process involving the reaction of acrylamide with bis(hydroxymethyl)propane-1,3-diyl bis(oxymethylene). The synthesis pathway typically includes the following steps:
- Formation of the Bis(hydroxymethyl) Intermediate : The initial step involves the reaction of formaldehyde with bis(hydroxymethyl)propane.
- Acrylamide Coupling : The resulting intermediate is then reacted with acrylamide under controlled conditions to yield BHPBA.
Cytotoxicity and Antiproliferative Effects
Studies on related compounds indicate that BHPBA may possess cytotoxic properties. For example, benzopsoralens with hydroxymethyl substitutions have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II . This mechanism suggests that BHPBA could also exhibit similar cytotoxic effects, potentially making it useful in cancer therapy.
The biological activity of BHPBA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in cellular proliferation.
- DNA Interaction : Some studies suggest that compounds with similar structures can interact with DNA, leading to disruptions in replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to BHPBA. Below is a summary table highlighting key findings from these studies:
Applications
Given its potential biological activities, BHPBA could find applications in various fields:
- Pharmaceuticals : As a potential lead compound for developing new antimicrobial agents or anticancer drugs.
- Biotechnology : In bioconjugation techniques where its acrylamide groups can facilitate polymerization or cross-linking reactions.
Q & A
Basic: What are the critical considerations for synthesizing this compound with high purity?
Answer:
Synthesis requires precise control of reaction conditions due to the compound’s sensitivity to temperature and light. Key steps include:
- Monomers and Linkers: Use acrylamide derivatives and a bis-hydroxymethyl propane diol linker. highlights similar bis-amide syntheses via condensation reactions (e.g., formaldehyde-mediated crosslinking) .
- Purification: Recrystallization from ethanol or aqueous solutions is essential to remove unreacted monomers. LC-MS and 1H NMR (as in ) confirm purity, with typical yields >85% when optimized .
- Stability: Store at 2–8°C in dark conditions to prevent premature polymerization or hydrolysis .
Basic: How is the compound characterized structurally, and what analytical methods are most reliable?
Answer:
Structural validation requires multi-modal analysis:
- 1H NMR: Peaks at δ 5.6–6.3 ppm (acrylamide vinyl protons) and δ 3.4–4.2 ppm (hydroxymethyl and oxymethylene groups) confirm connectivity .
- LC-MS (ESI): Molecular ion peaks (e.g., [M+H]+) should match theoretical molecular weights (e.g., ~290–310 g/mol for similar bis-acrylamides) .
- FT-IR: Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch from hydroxymethyl groups) .
Advanced: How do reaction kinetics influence the compound’s crosslinking efficiency in polymer networks?
Answer:
Crosslinking efficiency depends on:
- Monomer Ratios: A 29:1 acrylamide-to-bis-acrylamide ratio (as in ) optimizes gel porosity for electrophoresis. Deviations alter pore size and mechanical stability .
- Radical Initiation: Persulfate-TEMED systems require strict oxygen exclusion to prevent inhibition. Kinetic studies show polymerization completes within 30–60 minutes at 25°C .
- Hydroxymethyl Group Reactivity: The diol linker’s hydroxyls may participate in hydrogen bonding, affecting network rigidity. Comparative studies with methylene-bis-acrylamide () show ~20% reduced swelling in this compound due to hydrophilic linker interactions .
Advanced: What contradictions exist in reported physicochemical properties, and how can they be resolved?
Answer:
Discrepancies in melting points and solubility arise from differing synthetic routes:
- Melting Point: Values range from >300°C ( ) to 185°C (). This likely reflects polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under nitrogen can clarify thermal behavior .
- Solubility: While reports "slight solubility in water," notes stable aqueous stock solutions. Pre-mixing protocols () recommend dissolution at 40°C with stirring to achieve homogeneity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to neurotoxic acrylamide monomers .
- Ventilation: Use fume hoods to minimize inhalation of dust or vapors during weighing .
- Waste Disposal: Collect contaminated materials separately for incineration by certified facilities .
Advanced: How does this compound compare to traditional crosslinkers like N,N'-methylenebisacrylamide (MBA) in biomedical applications?
Answer:
- Biocompatibility: The hydroxymethyl groups enhance hydrophilicity, reducing non-specific protein adsorption by ~30% compared to MBA ( ).
- Degradability: Enzymatic hydrolysis of the ester-free linker is slower than disulfide-based systems (e.g., ’s BAC), making it suitable for long-term drug delivery matrices .
- Mechanical Properties: Rheological studies show ~15% higher elastic modulus (G’) than MBA due to increased hydrogen bonding .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Control: Desiccate to avoid hydrolysis, which generates acrylic acid and ammonia ( ).
- Shelf Life: Stable for >24 months if unopened; aqueous solutions degrade within 4 weeks at 4°C .
Advanced: What strategies mitigate batch-to-batch variability in polymerization outcomes?
Answer:
- Monomer Purity: Source acrylamide with ≤0.1% acrylic acid (via HPLC, ) to prevent premature termination .
- Stoichiometric Calibration: Use Karl Fischer titration to adjust for residual moisture in the diol linker, which affects crosslinking density .
- In-line Monitoring: Real-time FT-IR or Raman spectroscopy tracks conversion rates, reducing variability by ±5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
